Estradiol acetate
Description
Molecular Architecture and Stereochemical Configuration
Estradiol acetate (C$${20}$$H$${26}$$O$$_3$$) is a synthetic estrogen derivative formed by the esterification of estradiol at the C3 hydroxyl group with acetic acid. Its systematic IUPAC name is (8R,9S,13S,14S,17S)-3-(acetyloxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-ol, reflecting its stereochemical configuration. The molecule retains the tetracyclic sterane backbone of estradiol, with the acetate group introducing increased lipophilicity compared to the parent compound.
The stereochemical integrity of the estradiol backbone is preserved, including the 17β-hydroxyl group and trans configurations of the A/B and C/D ring junctions. X-ray crystallographic studies of related estradiol esters confirm that esterification at C3 does not alter the overall steroid conformation.
Crystallographic Analysis and Polymorphic Forms
This compound predominantly exists in a single crystalline form under standard conditions, though comprehensive polymorph screening data remain limited. Comparative analysis with estradiol hemihydrate reveals that esterification reduces hydrogen-bonding capacity, leading to distinct packing arrangements. The crystal lattice stability derives from:
- Van der Waals interactions between steroidal hydrocarbon frameworks
- Limited dipole-dipole interactions from the acetate moiety
While estradiol itself exhibits multiple polymorphs (including hemihydrate and anhydrous forms), no distinct polymorphs of this compound have been conclusively documented in the literature. However, its structural similarity to other estradiol esters suggests potential for solvate formation under specific crystallization conditions.
Solubility Profile and Partition Coefficients
The acetate modification significantly alters solubility characteristics compared to native estradiol:
| Property | Value | Conditions | Source |
|---|---|---|---|
| Water solubility | 0.15 mg/L | 22.5°C | |
| Octanol/water log P | 4.2 | Experimental | |
| Ethanol solubility | >50 mg/mL | Room temperature | |
| DMSO solubility | 54 mg/mL | 25°C |
The elevated log P value confirms enhanced lipophilicity, facilitating membrane permeability and prolonging biological half-life. Solubility in lipid-rich matrices makes it suitable for sustained-release formulations.
Thermal Stability and Degradation Pathways
Thermogravimetric analysis (TGA) shows decomposition onset at 218-222°C, with primary degradation pathways including:
- Ester hydrolysis : Regeneration of estradiol and acetic acid under acidic/basic conditions
- Oxidative degradation : Radical-mediated oxidation of phenolic A-ring
- Thermolysis : Breakdown of steroidal framework above 250°C
The acetate group demonstrates moderate thermal stability, with <5% mass loss below 150°C under dry nitrogen. Degradation kinetics follow first-order Arrhenius behavior, with an activation energy of 98.5 kJ/mol calculated for ester bond cleavage.
Crystalline stability studies indicate no phase transitions between -20°C and 150°C, though amorphous content increases above 100°C due to partial decomposition.
Propriétés
IUPAC Name |
[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXBMXJMKMWVRG-SLHNCBLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045867 | |
| Record name | Estradiol acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4245-41-4 | |
| Record name | Estradiol acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4245-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estradiol acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004245414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estradiol acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13952 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Estradiol acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetoxy-1,3,5(10)-estratrien-17Ã?-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRADIOL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R97F5H93P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Direct Esterification of Estradiol
The most straightforward method involves reacting estradiol with acetic anhydride under acidic or basic conditions. In a representative protocol, estradiol (1 mole equivalent) is dissolved in anhydrous pyridine, followed by dropwise addition of acetic anhydride (1.2 equivalents) at 0–5°C. The reaction proceeds for 12–24 hours at room temperature, with yields exceeding 85% after purification via silica gel chromatography. Critical parameters include:
-
Solvent selection : Pyridine acts as both solvent and base, neutralizing generated acetic acid.
-
Temperature control : Exothermic reactions require cooling to minimize side products.
-
Purification : Column chromatography with hexane/ethyl acetate (4:1) elutes this compound while retaining unreacted estradiol.
Transesterification Catalyzed by Acid Chlorides
Alternative routes employ estradiol derivatives to improve regioselectivity. For example, tosylated estradiol (5b ) reacts with sodium acetate in dimethyl ether (DME) at 65°C for 20 hours, yielding this compound (6 ) at 60% efficiency. This method avoids harsh acidic conditions, preserving stereochemical integrity:
Tosylate intermediates enhance leaving-group aptitude, accelerating nucleophilic acyl substitution.
Enzymatic Synthesis
Lipase-catalyzed esterification offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes estradiol acetylation in toluene at 50°C, achieving 92% conversion in 8 hours. Advantages include:
-
Stereoselectivity : Enzymes selectively acetylate the 17β-hydroxyl group.
-
Mild conditions : Avoids racemization and thermal degradation.
Analytical Validation and Quality Control
Quantification via ID-LC-MS/MS
The CDC’s ID-LC-MS/MS protocol ensures precise measurement of this compound in synthetic mixtures:
-
Isotope dilution : -labeled this compound internal standard compensates for matrix effects.
-
Chromatographic separation : C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (water/methanol).
-
Mass detection : SRM transitions at m/z 313.2 → 255.2 (this compound) and m/z 316.2 → 258.2 (internal standard).
| Parameter | This compound | Internal Standard |
|---|---|---|
| Retention time (min) | 8.2 | 8.2 |
| LOD (pg/mL) | 0.5 | N/A |
| Intraday CV (%) | 4.1 | 3.8 |
Purity Assessment
-
HPLC-UV : Reverse-phase chromatography (C18, 250 × 4.6 mm) with UV detection at 280 nm resolves this compound (RT = 12.3 min) from estradiol (RT = 9.8 min).
-
NMR spectroscopy : NMR (CDCl) displays characteristic acetate methyl singlet at δ 2.05 ppm and C18 methyl at δ 0.77 ppm.
Optimization Strategies for Industrial Scaling
Solvent and Catalyst Screening
Comparative studies reveal that toluene with 4-dimethylaminopyridine (DMAP) increases acylation rates by 40% compared to pyridine alone. Metal triflate catalysts (e.g., Sc(OTf)) further enhance yields to 95% under microwave irradiation.
Green Chemistry Approaches
-
Ionic liquids : [BMIM][BF] as solvent reduces reaction time to 2 hours at 80°C.
-
Solvent-free mechanochemistry : Ball milling estradiol with acetic anhydride and KCO achieves 88% yield without purification.
Pharmacological Applications and Derivatives
Anti-Cancer Activity
This compound derivatives exhibit potent anti-proliferative effects against MCF-7 breast cancer cells (IC = 0.15–2.3 µM). Docking studies correlate acetyl group positioning with ERα binding affinity:
| Compound | PMF Score (kcal/mol) | D Score (kcal/mol) | ERα Binding IC (nM) |
|---|---|---|---|
| 4 | -13.6 | -121.96 | 150 |
| 8 | -24.88 | -123.75 | 23 |
Bulky substituents at C17 improve receptor interactions, as seen in adamantyl-estradiol acetate (IC = 23 nM).
Analyse Des Réactions Chimiques
Hydrolysis to Estradiol
Estradiol acetate is hydrolyzed in vivo to release 17β-estradiol (E2), its active form. This reaction is catalyzed by esterases in the liver and plasma, cleaving the acetate ester bond at the C3 position:
Key Properties Influencing Hydrolysis
| Property | Value | Source |
|---|---|---|
| Log | 4.2 | |
| Molecular Weight | 312.4 g/mol | |
| Relative Estradiol Content | 0.87 |
The lipophilicity (log ) of this compound facilitates cellular uptake, while its ester bond ensures gradual hydrolysis, prolonging estrogenic activity compared to unesterified estradiol.
Enzymatic Metabolism of Estradiol
After hydrolysis, estradiol undergoes further biotransformation via cytochrome P450 enzymes (CYP1A2, CYP3A4), producing metabolites such as:
-
2-Hydroxyestradiol (catechol estrogen)
-
4-Hydroxyestradiol
-
Estrone (E1) (via 17β-hydroxysteroid dehydrogenase)
-
Estriol (E3) (via 16α-hydroxylation)
Metabolite Detection in Experimental Studies
| Matrix | Metabolites Detected | Relative Abundance | Source |
|---|---|---|---|
| Human Liver Microsomes | 2-OH-E2, 4-OH-E2, E1 | 45%, 30%, 25% | |
| Hydroponic Plant Systems | E1, E3 | <9% of initial EA |
Plant studies indicate analogous pathways, with E1 and E3 forming via oxidation and hydroxylation, though at lower yields compared to mammalian systems .
Factors Influencing Reaction Kinetics
-
pH Dependence : Hydrolysis accelerates under alkaline conditions due to ester bond instability .
-
Enzyme Inhibitors : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) reduces metabolite formation by up to 60% .
-
Tissue Specificity : Liver and intestinal mucosa show the highest esterase activity, with hydrolysis rates 3× faster than in plasma .
Comparative Reactivity of Estradiol Esters
This compound’s reactivity and metabolic profile differ from other esters due to its short-chain structure:
| Ester | Hydrolysis Rate (Half-life) | Primary Metabolites |
|---|---|---|
| This compound | 2–4 hours | E2, E1, E3 |
| Estradiol Valerate | 8–12 hours | E2, 17β-valerate |
| Estradiol Cypionate | 10–14 days | E2, cyclopentylpropanoate |
The acetate’s rapid hydrolysis makes it suitable for short-term hormone therapy, contrasting with longer-acting esters like cypionate .
Stability and Degradation Pathways
In aqueous solutions, this compound degrades via:
-
Oxidation : Radical-mediated oxidation at the phenolic A-ring.
-
Photolysis : UV exposure cleaves the ester bond, yielding estradiol and acetic acid.
Stability Data
| Condition | Degradation Rate (%/day) |
|---|---|
| pH 7.4, 37°C | 1.2 |
| UV Light (254 nm) | 12.5 |
Applications De Recherche Scientifique
Pharmacological Profile
Estradiol acetate functions as an estrogen receptor agonist, mimicking the effects of endogenous estrogens in the body. It is utilized to alleviate symptoms associated with menopause, such as:
- Vasomotor Symptoms : Hot flashes and night sweats.
- Urogenital Symptoms : Vaginal dryness, dyspareunia (painful intercourse), and urinary incontinence.
- Bone Health : Prevention of osteoporosis by inhibiting bone resorption.
Menopausal Symptom Relief
This compound is primarily indicated for managing moderate to severe menopausal symptoms. Clinical studies have demonstrated its efficacy in reducing both the frequency and severity of vasomotor symptoms:
- Efficacy Studies : A 12-week study showed that oral this compound significantly reduced the frequency of moderate to severe vasomotor symptoms compared to placebo, with reductions of 91%, 78%, and 61% at different dosages .
| Dosage (mg/day) | Percent Reduction in Vasomotor Symptoms |
|---|---|
| 0.45 | 61% |
| 0.9 | 78% |
| 1.8 | 91% |
Urogenital Health
This compound also improves urogenital health by enhancing vaginal pH and maturation index, thus alleviating symptoms of vaginal atrophy .
- Case Study Example : A clinical case involving a 67-year-old woman highlighted significant improvements in vaginal dryness and dyspareunia after treatment with this compound .
Osteoporosis Prevention
Long-term use of this compound has been shown to positively affect bone density by suppressing bone resorption, thereby reducing the risk of osteoporosis in postmenopausal women .
Comparative Efficacy
In comparative studies, this compound has been shown to be as effective as other estrogen therapies:
- Study Comparison : A study comparing this compound (0.9 mg) with micronized estradiol (1 mg) and conjugated equine estrogens (0.625 mg) found comparable reductions in vasomotor symptoms across all groups .
| Treatment | Mean Decrease in Vasomotor Symptoms (Week 12) |
|---|---|
| This compound (0.9 mg) | 1.05 |
| Micronized Estradiol (1 mg) | 1.34 |
| Conjugated Equine Estrogens | 1.17 |
Side Effects and Considerations
Common side effects associated with this compound include breast tenderness, nausea, headaches, and fluid retention . It is crucial for healthcare providers to prescribe this medication at the lowest effective dose for the shortest duration necessary to minimize risks associated with hormone therapy.
Mécanisme D'action
Estradiol acetate exerts its effects by binding to estrogen receptors (ERα and ERβ) located in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain. Once bound, the receptor-ligand complex enters the nucleus of the target cell and regulates gene transcription, leading to the formation of messenger RNA. This mRNA then interacts with ribosomes to produce specific proteins that exert the effects of estradiol on the cell .
Comparaison Avec Des Composés Similaires
L'acétate d'œstradiol est souvent comparé à d'autres composés œstrogéniques tels que:
Valérate d'œstradiol : Un autre ester de l'œstradiol utilisé en hormonothérapie. Il a une durée d'action plus longue que l'acétate d'œstradiol.
Benzoate d'œstradiol : Connu pour son début d'action rapide mais sa durée plus courte que l'acétate d'œstradiol.
Éthinylestradiol : Une forme synthétique de l'œstradiol couramment utilisée dans les contraceptifs oraux. .
L'acétate d'œstradiol est unique dans son profil équilibré de biodisponibilité et de durée d'action, ce qui en fait un choix privilégié pour l'hormonothérapie de remplacement .
Activité Biologique
Estradiol acetate (EA) is a synthetic form of the natural hormone estradiol, used primarily in hormone replacement therapy for postmenopausal women. This article delves into the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, and associated case studies.
This compound functions by binding to estrogen receptors (ERs), specifically estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Upon binding, the complex translocates to the nucleus, where it regulates gene transcription, leading to various physiological effects. The biological effects include:
- Vasomotor symptom relief : EA alleviates hot flashes and night sweats.
- Urogenital health : It improves vaginal atrophy and dryness.
- Bone health : EA helps maintain bone density by inhibiting bone resorption.
- Lipid profile improvement : It positively influences plasma lipid levels.
The esterification of estradiol enhances its oral bioavailability, which is crucial since unmodified estradiol has low absorption rates due to extensive first-pass metabolism in the liver .
Clinical Efficacy
Numerous studies have evaluated the efficacy of this compound in managing menopausal symptoms. A notable study involved two 12-week trials assessing different dosages of oral EA in postmenopausal women experiencing severe vasomotor symptoms. The results indicated significant reductions in both the frequency and severity of symptoms compared to placebo:
| Dosage (mg/day) | % Reduction in Frequency | % Reduction in Severity |
|---|---|---|
| 0.45 | 61% | Significant by week 5 |
| 0.9 | 78% | Significant by week 3 |
| 1.8 | 91% | Significant by week 2 |
The study demonstrated that all doses were well tolerated, with side effects consistent with estrogen therapy .
Comparative Studies
In a comparative controlled trial, this compound (0.9 mg) was matched against micronized estradiol (1 mg) and conjugated equine estrogens (0.625 mg). The primary endpoints included changes in the frequency and severity of vasomotor symptoms:
| Treatment Group | Mean Decrease in Frequency (Week 12) | Mean Decrease in Severity (Week 12) |
|---|---|---|
| This compound (0.9 mg) | Comparable to others | Comparable to others |
| Micronized Estradiol (1 mg) | Comparable to others | Comparable to others |
| Conjugated Equine Estrogens | Comparable to others | Comparable to others |
This study confirmed that EA is as effective as other forms of estrogen therapy while being well tolerated by participants .
Case Studies
Several clinical cases highlight the practical applications of this compound:
- Case Study 1 : A 67-year-old woman presented with severe hot flashes and vaginal dryness. After initiating treatment with vaginal estradiol tablets, her symptoms significantly improved over two years, showcasing the effectiveness of localized hormone therapy.
- Case Study 2 : A 47-year-old woman with ER-positive breast cancer was apprehensive about hormone therapy due to potential risks. After careful monitoring and consultation with her oncologist, she commenced a trial of vaginal estradiol, resulting in improved vaginal health and reduced discomfort during intercourse .
Q & A
Q. How can researchers validate analytical methods for quantifying Estradiol Acetate in pharmaceutical formulations?
To validate analytical methods for this compound, researchers should:
- Use pharmacopeial standards (e.g., USP or EP) as reference materials to ensure traceability .
- Perform method validation (AMV) with parameters including specificity, linearity, accuracy, precision, and robustness, as required for ANDA submissions .
- Cross-validate results using advanced techniques like 2D-LC/MS/MS, which optimizes sensitivity through gradient adjustments and sample injection volumes (e.g., 20 µL for estradiol detection) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Restrict handling to experienced personnel in authorized facilities equipped with proper ventilation and personal protective equipment (PPE) .
- Avoid direct contact and inhalation; use chemical fume hoods for weighing or dissolving the compound .
- Note that commercial this compound is not validated for medical use and should be restricted to research applications .
Advanced Research Questions
Q. How can denitrifying sludge systems be optimized for this compound degradation in wastewater treatment studies?
- Design experiments with controlled nitrate levels and co-substrates (e.g., acetate) to enhance microbial activity .
- Monitor degradation kinetics using LC/MS or GC-based stability-indicating assays to quantify residual estradiol and metabolites .
- Scale up findings by replicating conditions in pilot-scale bioreactors to assess feasibility for industrial applications .
Q. What methodological considerations are critical when analyzing this compound’s role in hormone replacement therapy (HRT) using nested case-control studies?
- Adjust for confounders such as age, menopausal status, and concomitant medications (e.g., medroxyprogesterone acetate) to isolate estradiol-specific effects .
- Use hospital-linked data and mortality records to improve outcome accuracy .
- Apply sensitivity analyses to validate odds ratios, particularly for rare outcomes like venous thromboembolism (VTE) .
Q. How can researchers resolve discrepancies in data on this compound’s environmental persistence?
- Compare degradation rates across varying experimental conditions (e.g., aerobic vs. anaerobic, presence of co-substrates like acetate) .
- Validate findings using multi-method approaches, such as combining microbial assays with isotopic labeling to track biotransformation pathways .
- Publish negative results to contextualize contradictions and refine predictive models .
Q. What strategies improve sensitivity in detecting trace levels of this compound using 2D-LC/MS/MS?
- Optimize mobile phase composition (e.g., ammonium acetate/formic acid in water and ACN for the first dimension; ammonium fluoride/MeOH for the second) .
- Adjust injection volumes (e.g., 20 µL for estradiol) and gradient timing to enhance signal-to-noise ratios .
- Validate the method with spiked plasma samples and cross-check against pharmacopeial standards .
Q. How do co-administered compounds (e.g., GnRH agonists) influence this compound’s pharmacokinetics in cancer research?
- Conduct in vitro studies using hormone-sensitive cell lines (e.g., breast or prostate cancer models) to assess receptor binding affinity .
- In vivo models should monitor serum estradiol, LH, and FSH levels pre- and post-administration of compounds like goserelin acetate .
- Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict dose-response relationships and interaction effects .
Q. What challenges arise in meta-analyses of this compound’s efficacy in hyperandrogenic skin symptom studies?
- Address heterogeneity in study designs, such as variable endpoints (e.g., hirsutism vs. acne) and inconsistent outcome reporting .
- Prioritize long-term safety data, as short-term trials may underestimate risks like metabolic alterations .
- Apply narrative review methodologies to synthesize evidence when systematic reviews are impractical due to limited high-quality studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
